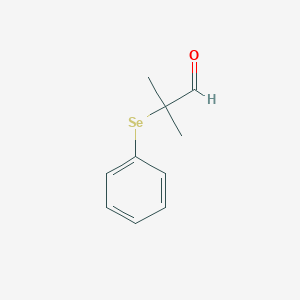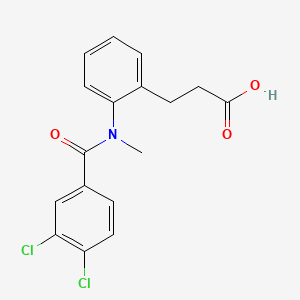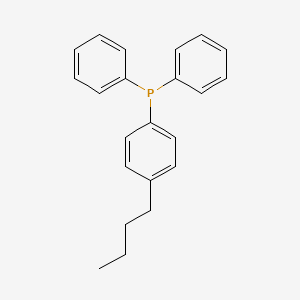
Phosphine, (4-butylphenyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, (4-butylphenyl)diphenyl- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a 4-butylphenyl group and two phenyl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (4-butylphenyl)diphenyl-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 4-butylphenylmagnesium bromide with diphenylchlorophosphine can yield Phosphine, (4-butylphenyl)diphenyl- under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification and isolation processes are optimized to ensure high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, (4-butylphenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Phosphine, (4-butylphenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Phosphine, (4-butylphenyl)diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to phosphorus.
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups bonded to phosphorus.
Butylphenylphosphine: A compound with a butyl group and a phenyl group bonded to phosphorus.
Uniqueness
Phosphine, (4-butylphenyl)diphenyl- is unique due to the presence of both a 4-butylphenyl group and two phenyl groups bonded to the phosphorus atom. This specific structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications and chemical transformations.
Eigenschaften
CAS-Nummer |
65717-69-3 |
|---|---|
Molekularformel |
C22H23P |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4-butylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 |
InChI-Schlüssel |
ARZQTMGHAIALIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



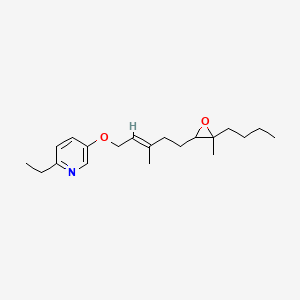
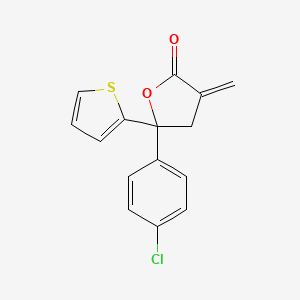
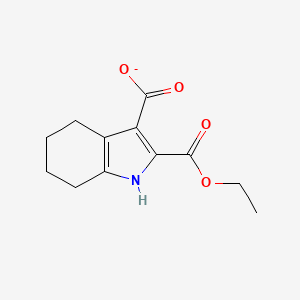


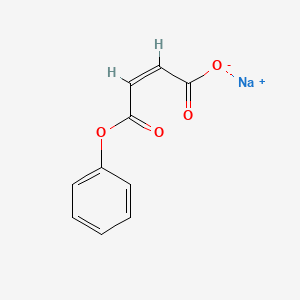
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
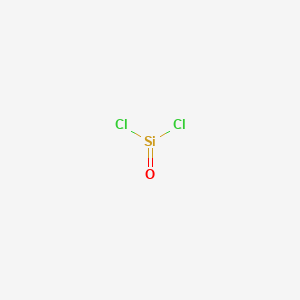
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

